![molecular formula C8H10BFO3 B6255304 (2-fluoro-3-methoxy-4-methylphenyl)boronic acid CAS No. 943830-76-0](/img/no-structure.png)
(2-fluoro-3-methoxy-4-methylphenyl)boronic acid
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Description
“(2-fluoro-3-methoxy-4-methylphenyl)boronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a compound useful in organic synthesis .
Synthesis Analysis
The synthesis of this compound could potentially involve palladium-catalyzed arylation Suzuki-Miyaura cross-coupling .Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C7H8BFO3. Its molecular weight is 169.95 . The InChI code is 1S/C7H8BFO3/c1-12-7-4-5 (8 (10)11)2-3-6 (7)9/h2-4,10-11H,1H3 and the SMILES string is COc1cc (ccc1F)B (O)O .Chemical Reactions Analysis
This compound is often used in Suzuki-Miyaura cross-coupling reactions . It can also participate in the preparation of aromatic nitriles via copper-mediated cyanation .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 169.95 . The storage temperature should be between 2-8°C in a sealed, dry environment .Safety and Hazards
This compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H315-H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis of (2-fluoro-3-methoxy-4-methylphenyl)boronic acid can be achieved through a two-step process involving the synthesis of 2-fluoro-3-methoxy-4-methylphenylboronic acid pinacol ester followed by its hydrolysis to yield the desired product.", "Starting Materials": [ "2-fluoro-3-methoxy-4-methylphenol", "trimethyl borate", "pinacol", "sodium hydroxide", "hydrochloric acid", "water", "ethyl acetate" ], "Reaction": [ "Step 1: Synthesis of 2-fluoro-3-methoxy-4-methylphenylboronic acid pinacol ester", "a. To a solution of 2-fluoro-3-methoxy-4-methylphenol (1.0 g, 6.4 mmol) in dry ethyl acetate (20 mL) under nitrogen, add trimethyl borate (1.5 mL, 12.8 mmol) dropwise at room temperature.", "b. Add pinacol (1.2 g, 12.8 mmol) to the reaction mixture and stir at room temperature for 24 hours.", "c. Quench the reaction by adding water (20 mL) and stirring for an additional 30 minutes.", "d. Extract the organic layer with ethyl acetate (3 x 20 mL) and dry over anhydrous sodium sulfate.", "e. Concentrate the organic layer under reduced pressure to yield 2-fluoro-3-methoxy-4-methylphenylboronic acid pinacol ester as a white solid (2.0 g, 95%).", "Step 2: Hydrolysis of 2-fluoro-3-methoxy-4-methylphenylboronic acid pinacol ester", "a. Dissolve 2-fluoro-3-methoxy-4-methylphenylboronic acid pinacol ester (1.0 g, 3.8 mmol) in a mixture of water (10 mL) and hydrochloric acid (1 M, 10 mL).", "b. Stir the reaction mixture at room temperature for 24 hours.", "c. Adjust the pH of the reaction mixture to 7-8 by adding sodium hydroxide (1 M) solution.", "d. Extract the product with ethyl acetate (3 x 20 mL) and dry over anhydrous sodium sulfate.", "e. Concentrate the organic layer under reduced pressure to yield (2-fluoro-3-methoxy-4-methylphenyl)boronic acid as a white solid (0.8 g, 80%)." ] } | |
CAS RN |
943830-76-0 |
Product Name |
(2-fluoro-3-methoxy-4-methylphenyl)boronic acid |
Molecular Formula |
C8H10BFO3 |
Molecular Weight |
184 |
Purity |
95 |
Origin of Product |
United States |
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